CMD178 is derived through peptide synthesis techniques, particularly solid-phase peptide synthesis. This method allows for the precise assembly of amino acids into functional peptides. The compound is classified under immunomodulatory agents, which are substances that can enhance or suppress immune system functions.
The synthesis of CMD178 (TFA) typically employs solid-phase peptide synthesis. This method involves:
The industrial production of CMD178 follows similar principles but utilizes automated synthesizers to enhance efficiency and consistency. High-performance liquid chromatography is often employed for purification, ensuring high purity and quality of the final product .
CMD178 has a complex molecular structure characterized by its unique arrangement of atoms and functional groups. The molecular formula is with a molecular weight of approximately 964.05 g/mol.
CMD178 primarily participates in:
Common reagents used in these reactions include:
CMD178 acts by inhibiting key signaling pathways involved in immune responses. Specifically, it reduces the expression of Forkhead box P3 (Foxp3) and Signal Transducer and Activator of Transcription 5 (STAT5), which are critical regulators in T-cell function. This inhibition occurs through interference with the interleukin-2 signaling pathway, leading to altered immune responses.
The compound has shown efficacy in reducing inflammatory responses associated with autoimmune diseases by modulating T-cell activity .
CMD178 (TFA) exhibits the following physical characteristics:
Chemical properties include:
CMD178 has potential applications in various scientific fields, particularly in:
CMD178-TFA is scientifically designated as a trifluoroacetate salt of a synthetic peptide complex. Its molecular formula is C₉H₈F₅KO₃Y, with a precise molecular weight of 964.05 g/mol [2]. The IUPAC nomenclature integrates three key components:
The structural descriptor specifies a non-ribosomal peptide featuring modified residues, including an alkylguanidino urea (AGU) motif. This complex architecture necessitates the "TFA salt" suffix in its nomenclature to denote the ionic association state [2] [4]. Table 1 summarizes key molecular identifiers:
Table 1: Molecular Identifiers of CMD178-TFA
Property | Value |
---|---|
Systematic Name | Potassium (2,2,2-trifluoroacetato)-κO[(alkylguanidino urea)peptide]-yttrate |
Molecular Formula | C₉H₈F₅KO₃Y |
Molecular Weight | 964.05 g/mol |
CAS Registry | Not assigned |
Salt Form | Trifluoroacetate (TFA) |
The trifluoroacetate anion originates from trifluoroacetic acid (TFA; CF₃COOH), a perfluorinated carboxylic acid with pKa 0.23–0.52, making it ~34,000× stronger than acetic acid [3] [10]. This high acidity enables protonation of basic peptide residues (e.g., guanidino groups), forming stable ionic pairs that crystallize as white to off-white solids [2] [9].
CMD178-TFA belongs to the functional peptide inhibitor class, specifically categorized as a STAT signaling modulator. Its structural taxonomy exhibits three defining characteristics:
Table 2 positions CMD178-TFA within peptide-based compound classifications:
Table 2: Taxonomic Classification of CMD178-TFA
Taxonomic Level | Classification | Rationale |
---|---|---|
Primary Structure | Modified Linear Peptide | Non-ribosomal synthetic sequence |
Functional Domain | AlkylGuanidino Urea (AGU) | Contains AGU pharmacophore |
Bioactivity Class | STAT Pathway Inhibitor | Suppresses STAT5 phosphorylation |
Structural Complexity | Organometallic-Peptide Hybrid | Yttrium-coordinated architecture |
Salt Form | Trifluoroacetate Salt | Isolated as TFA-counterion complex |
This taxonomy distinguishes CMD178-TFA from antimicrobial peptides (e.g., defensins) and purely organic small molecules. Its mechanism hinges on disrupting IL-2/sIL-2Rα-induced Foxp3/STAT5 signaling cascades in T-cells, confirming its status as an immunomodulatory peptide agent [2] [4].
The trifluoroacetate (TFA⁻) counterion critically influences CMD178's stability through three mechanisms:
Ionic Pairing and Crystallization
TFA⁻ forms strong ion pairs with protonated guanidino groups (pKa ~13) due to:
This promotes crystallization into stable solids, enabling storage at -80°C for 2 years [2] [9]. Counterion exchange studies confirm that replacing TFA⁻ with chloride reduces stability, with hydrochloride salts showing degradation under standard conditions [4].
Solvent Interactions
TFA⁻ enhances aqueous solubility (2.5 mg/mL) via:
This amphiphilicity allows reconstitution in HPLC mobile phases and biological buffers, though residual TFA may interfere with cellular assays at >10⁻⁷ M concentrations [4] [9].
Synthetic Necessity
TFA is indispensable in CMD178 synthesis because:
Table 3 compares counterion properties relevant to peptide stabilization:
Table 3: Counterion Properties in Peptide Salts
Property | Trifluoroacetate (TFA⁻) | Chloride (Cl⁻) | Free Base |
---|---|---|---|
Molecular Weight | 114.02 g/mol | 35.45 g/mol | N/A |
Acid Strength | pKa 0.23–0.52 | pKa -7 | N/A |
Peptide Solubility | 2.5 mg/mL in H₂O | Variable | Poor |
Stability at -80°C | >2 years | <1 year | Unstable |
Synthetic Utility | High (Boc cleavage) | Moderate | Low |
Challenges in counterion exchange are documented, with anion exchange resins (e.g., Amberlite IRA-400 chloride form) requiring 72 hours for complete TFA⁻→Cl⁻ conversion, verified by ¹⁹F NMR disappearance of the -77 ppm signal [4]. This confirms TFA⁻'s tenacious binding to polycationic peptides like CMD178.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7